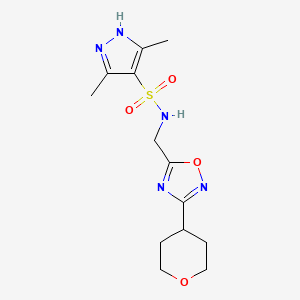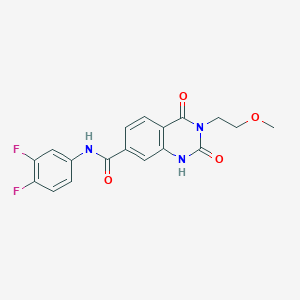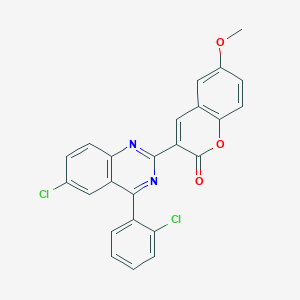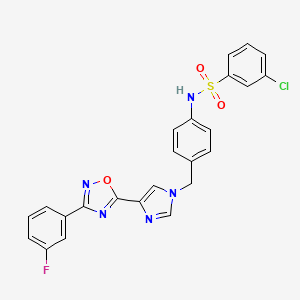![molecular formula C16H16F3N3O2S B2782404 2-Cyclopropyl-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034294-38-5](/img/structure/B2782404.png)
2-Cyclopropyl-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of PHTPP involves specific methods for introducing the trifluoromethyl group into the pyrazolo[1,5-a]pyrazine scaffold. These methods include exchange reactions between chlorine and fluorine atoms using trichloromethyl-pyridine or assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
PHTPP has the following IUPAC name: 1- [2-chloro-3- [ (3-cyclopropyl-5-hydroxy-1-methyl-1 H -pyrazol-4-yl)carbonyl]-6- (trifluoromethyl)phenyl]piperidin-2-one. It contains three fluorine atoms, a methyl group, and a pyridine ring. The presence of fluorine and pyridine imparts unique physical and chemical properties to this compound .
Chemical Reactions Analysis
PHTPP derivatives are used in the production of crop-protection products. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is in high demand. It can be obtained by direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .
科学的研究の応用
Synthesis and Bioactivity
Antimicrobial and Anti-inflammatory Applications
- A series of 1H-pyrazole derivatives bearing an aryl sulfonate moiety have been synthesized, demonstrating potent anti-inflammatory and antimicrobial activities against a range of Gram-positive, Gram-negative bacteria, and fungal strains. This synthesis highlights the potential of sulfonate-containing pyrazole derivatives in developing new therapeutic agents (Kendre et al., 2013).
- Novel heterocyclic compounds incorporating a sulfonamido moiety have shown significant antibacterial activities, indicating the potential of these structures in antibacterial agent development (Azab et al., 2013).
- The creation of new heterocyclic compounds featuring a sulfamoyl moiety suitable for antimicrobial use via N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide showcases the versatility of sulfamoyl groups in synthesizing antimicrobial agents (Darwish et al., 2014).
Heterocyclic Sulfones as Antimicrobial Agents
- The synthesis of 4-phenyl- and 3-alkyl(aryl)-5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-1-tosylpyrazoles (pyrazolinyl p-tolyl sulfones) and their evaluation against various microbes indicates the antimicrobial promise of trifluoromethyl-containing heterocycles. These compounds, particularly those with a 4-fluorophenyl substituent, have shown promising antimicrobial activity (Bonacorso et al., 2006).
Chemical Synthesis and Structural Diversification
- Research into the synthesis of trifluoromethylated pyrazolidines, pyrazolines, and pyrazoles through the divergent reaction of β-CF3-1,3-enynes with hydrazines illustrates the chemical versatility and potential for creating structurally diverse compounds with possible bioactive properties (Wei et al., 2021).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-cyclopropyl-5-[3-(trifluoromethyl)phenyl]sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2S/c17-16(18,19)12-2-1-3-14(8-12)25(23,24)21-6-7-22-13(10-21)9-15(20-22)11-4-5-11/h1-3,8-9,11H,4-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROOHPCQXRHENZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclobutane-1-carboxylic acid](/img/structure/B2782323.png)
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2782324.png)
![N-[4-(diethylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2782325.png)
![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2782326.png)
![8-[(E)-2-{[4-(benzyloxy)phenyl]methylidene}hydrazin-1-yl]-1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2782327.png)
![6-Chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B2782328.png)
![5-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2782329.png)
![methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2782330.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2782337.png)

